molecular formula C15H10ClNO2S3 B2851911 5-CHLORO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}THIOPHENE-2-CARBOXAMIDE CAS No. 1421443-08-4

5-CHLORO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}THIOPHENE-2-CARBOXAMIDE

Cat. No.: B2851911
CAS No.: 1421443-08-4
M. Wt: 367.88
InChI Key: JAGRJMVUAGZKIS-UHFFFAOYSA-N
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Description

5-CHLORO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}THIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, including the formation of thiophene rings and subsequent functionalization. One common method involves the use of Grignard reagents, where 5-chloro-2-bromothiophene reacts with magnesium to form a Grignard reagent. This intermediate is then treated with carbon dioxide to introduce a carbonyl group, followed by acid-base treatment to obtain the desired product .

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale organic synthesis techniques, including condensation reactions such as the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis. These methods are chosen for their efficiency and ability to produce high yields of the target compound .

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-CHLORO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}THIOPHENE-2-CARBOXAMIDE is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and material science .

Properties

IUPAC Name

5-chloro-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2S3/c16-13-6-5-12(22-13)15(19)17-8-9-3-4-11(21-9)14(18)10-2-1-7-20-10/h1-7H,8H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGRJMVUAGZKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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